2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a specialized compound that combines a polyethylene glycol (PEG) moiety with a bromoacetamido functional group. This compound has gained attention in the fields of drug delivery and bioconjugation due to its unique properties, which enhance solubility and biocompatibility. The PEG chain improves the pharmacokinetics of therapeutic agents, while the bromoacetamido group enables selective conjugation with various biomolecules.
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid falls under the category of PEG linkers. These linkers are crucial in bioconjugation chemistry, facilitating the attachment of drugs or other biomolecules to enhance therapeutic efficacy and specificity.
The synthesis of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid typically involves several key steps:
The reaction mechanism generally involves nucleophilic substitution where the amine group from the bromoacetamide attacks the electrophilic carbon in the bromo group attached to the PEG chain. This step is crucial for forming stable linkages necessary for subsequent applications in drug delivery systems .
The molecular structure of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid can be represented as follows:
The structural representation includes a central PEG chain with a terminal bromoacetamido group that provides functional versatility for conjugation.
The compound's structure allows for efficient bioconjugation due to its reactive bromo group while maintaining favorable solubility characteristics due to the PEG moiety.
The primary chemical reactions involving 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid include:
These reactions are critical for developing targeted drug delivery systems and antibody-drug conjugates, enhancing therapeutic efficacy while minimizing off-target effects.
The mechanism of action for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid primarily revolves around its role as a linker in bioconjugates:
Studies have shown that compounds like this can significantly enhance drug efficacy by improving solubility and prolonging circulation time in vivo.
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is extensively used in various scientific applications:
The molecular architecture of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid (CAS 2279944-67-9) exemplifies a strategic integration of three functional domains:
Table 1: Functional Domains of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
Domain | Structural Feature | Functional Role |
---|---|---|
Bromodimethylacetamide | –C(=O)C(Br)(CH₃)₂ | Electrophilic alkylation site; enhanced kinetic stability |
PEG₃ spacer | –(OCH₂CH₂)₃– | Solubility enhancement; spatial separation (∼16 Å) |
Terminal acid | –COOH | Conjugation handle for E3 ligase ligands/target protein binders |
This design directly addresses limitations of non-methylated bromoacetamide linkers (e.g., Bromoacetamido-PEG3-C2-acid, CAS 1807534-79-7), which exhibit higher hydrolysis susceptibility due to unhindered α-carbons [3] [5].
The synthesis proceeds via a three-step sequence prioritizing bromination regioselectivity and intermediate purity:1. PEG₃-Acid Activation:- Tert-butyl ester protection of 3,6,9-trioxaundecanedioic acid mono-acid prevents polymerization during subsequent amidation. Activated ester formation (e.g., NHS ester) facilitates coupling with 2-amino-2-methylpropan-1-ol [3] [5].2. Bromination of the Hydroxymethyl Group:- The tertiary alcohol precursor undergoes Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at 0°C. Strict temperature control minimizes di-brominated impurities [1] [3].3. Deprotection and Purification:- Trifluoroacetic acid (TFA)-mediated deprotection regenerates the carboxylic acid. Final purification via reversed-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, confirmed by LC-MS and ¹H-NMR [3].
Table 2: Key Reaction Parameters and Yields
Step | Reagents/Conditions | Yield | Critical Control Parameters |
---|---|---|---|
Amide bond formation | EDC·HCl, NHS, CH₂Cl₂, 0°C → RT | 85% | pH 7.5 buffer washes to remove NHS byproducts |
Bromination | CBr₄, PPh₃, CH₂Cl₂, 0°C, 2h | 78% | Stoichiometric PPh₃ (1.05 eq) |
Deprotection | TFA/CH₂Cl₂ (1:1), 25°C, 4h | 95% | Co-evaporation with toluene to remove TFA |
The α-bromo carbonyl group functions as an electrophilic warhead with distinct advantages:
Table 3: Comparison of Bromoacetamide Reactivity
Linker | Hydrolytic t₁/₂ (pH 7.4) | Conjugation Efficiency (with GSH) |
---|---|---|
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid | 48 hours | >90% (15 min) |
Bromoacetamido-PEG3-C2-acid (unmethylated) | 8 hours | 70% (15 min) |
Bis-Bromoacetamido-PEG11 (homobifunctional) | 24 hours | 95% (5 min per site) |
Systematic SAR analyses reveal critical linker parameters influencing PROTAC efficacy:
Table 4: SAR Parameters in PROTAC Efficacy
Linker Modification | Biological Outcome | Mechanistic Basis |
---|---|---|
PEG3 length | DC₅₀ = 5 nM (BRD4 degradation) | Optimal distance for ubiquitin transfer |
Dimethyl substitution | Plasma t₁/₂ = 12h (vs. 3h for unmethylated) | Steric blockade of hydrolytic/enzymatic attack |
Bromine as leaving group | kᵢₙₕᵢbᵢₜₒᵣ (GSH) = 2.1 × 10³ M⁻¹s⁻¹ | Balanced reactivity and selectivity |
These insights validate 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid as a versatile scaffold for bifunctional degraders, where strategic molecular engineering optimizes reactivity, stability, and biological performance [1] [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1